Boc-D-Alaninyl tosylate chemical structure and physical properties
Boc-D-Alaninyl tosylate chemical structure and physical properties
Comprehensive Technical Guide on Boc-D-Alaninyl Tosylate: Structural Mechanics, Physical Properties, and Synthetic Applications
Executive Summary
Boc-D-Alaninyl tosylate (CAS: 352705-03-4) is a highly versatile, enantiomerically pure building block utilized extensively in the synthesis of peptidomimetics, chiral amines, and unnatural amino acid derivatives[1]. By bridging the gap between standard solid-phase peptide chemistry and complex small-molecule drug development, this reagent allows synthetic chemists to introduce the D-alanine side chain (a methyl group) into novel scaffolds with precise stereochemical control.
Structural Chemistry and Causal Reactivity
The utility of Boc-D-Alaninyl tosylate stems from its trifunctional nature, which creates a self-validating system for asymmetric synthesis. Understanding the causality behind its reactivity is critical for optimizing experimental yields:
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The Electrophilic Core (C1 - Tosylate): The hydroxyl group of Boc-D-alaninol is functionalized as a p-toluenesulfonate (tosylate) ester. Because the tosylate anion is highly resonance-stabilized, it serves as an exceptional leaving group. This significantly lowers the transition state energy for bimolecular nucleophilic substitution (S_N2) reactions, allowing for mild reaction conditions that prevent unwanted epimerization or degradation.
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The Stereocenter (C2 - (R)-Configuration): Derived from D-alanine, the C2 carbon retains its (R)-configuration. Crucially, because nucleophilic attack occurs at C1, the C-N bond at C2 is never broken. This orthogonal reactivity ensures that the stereochemical integrity of the chiral center is completely preserved during downstream transformations.
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The Protecting Group (Boc): The tert-butyloxycarbonyl (Boc) group provides immense steric bulk, shielding the secondary amine from participating in side reactions (such as intramolecular cyclization or aziridination). Furthermore, its strictly acid-labile nature allows for orthogonal deprotection strategies in the presence of base-labile or hydrogenolysis-sensitive functional groups.
Physical and Chemical Properties
Accurate physical characterization is critical for ensuring reproducibility in synthetic workflows. Below is the consolidated physicochemical profile of Boc-D-Alaninyl tosylate[2].
| Property | Value / Description |
| Chemical Name | (R)-2-((tert-butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate |
| CAS Number | 352705-03-4 |
| Molecular Formula | C15H23NO5S |
| Molecular Weight | 329.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in water |
| Storage Conditions | -20°C, desiccated, protected from light and moisture |
Experimental Protocols: Self-Validating Workflows
To demonstrate the practical application of this building block, the following protocols outline the synthesis of a chiral diamine precursor. These steps are designed with causality in mind, ensuring the chemist understands the mechanistic why behind each operation.
Protocol 1: S_N2 Azidation of Boc-D-Alaninyl Tosylate
Objective: Convert the tosylate into an azide to establish a protected chiral diamine framework.
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Preparation: Dissolve 1.0 eq of Boc-D-Alaninyl tosylate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: DMF is a polar aprotic solvent. It selectively solvates the sodium cations of the azide salt, leaving the azide anion "naked" and highly nucleophilic, thereby accelerating the S_N2 kinetics.
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Reagent Addition: Add 1.5 eq of Sodium Azide (NaN₃).
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Safety Note: NaN₃ is highly toxic. Handle in a well-ventilated fume hood and strictly avoid acidic conditions to prevent the formation of volatile, explosive hydrazoic acid (HN₃).
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Reaction Execution: Heat the mixture to 60°C under an inert argon atmosphere for 12 hours.
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Causality: Mild heating provides the necessary activation energy for S_N2 displacement while remaining low enough to suppress competing E2 elimination pathways that would yield unwanted alkenes.
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Workup: Quench with cold water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Orthogonal Boc Deprotection
Objective: Remove the Boc group to liberate the free amine for subsequent peptide coupling.
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Preparation: Dissolve the purified intermediate in Dichloromethane (DCM) (0.1 M).
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Acid Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Stir at room temperature for 2 hours.
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Causality: The strong acid protonates the Boc carbamate, leading to the expulsion of the tert-butyl cation. This intermediate rapidly eliminates a proton to form isobutylene gas, while the carbamic acid spontaneously decarboxylates into CO₂ gas. The evolution of these gases drives the reaction to completion via Le Chatelier's principle.
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Isolation: Evaporate the solvent and triturate the resulting residue with cold diethyl ether to precipitate the primary amine as a stable TFA salt.
Workflow Visualization
Synthetic workflow from Boc-D-Alaninyl Tosylate to a chiral peptidomimetic diamine scaffold.
References
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[1] BenchChem. "Boc-D-Alaninyl Tosylate | Peptide Synthesis Building Block." BenchChem. 1
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[2] AS-1. "85-5474-73 Boc-D-alaninyl Tosylate 250mg CAS No:352705-03-4." AS-1 Japan.2
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Sigma-Aldrich. "Boc-D-Alaninyl tosylate | 352705-03-4." Merck KGaA.
